Suloxifen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25827-12-7 |

|---|---|

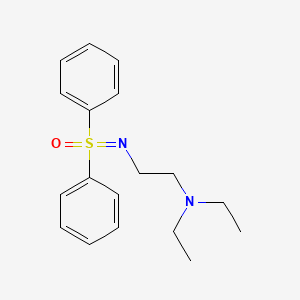

Molecular Formula |

C18H24N2OS |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

N,N-diethyl-2-[[oxo(diphenyl)-λ6-sulfanylidene]amino]ethanamine |

InChI |

InChI=1S/C18H24N2OS/c1-3-20(4-2)16-15-19-22(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

InChI Key |

HSOWGTFAGFRXKH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN=S(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Raloxifene in Breast Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Suloxifen" identified it as a distinct sulfoximine derivative, but detailed public information regarding its specific mechanism of action in breast cancer is scarce. The following guide focuses on Raloxifene, a well-characterized Selective Estrogen Receptor Modulator (SERM) with extensive research in the context of breast cancer, which aligns with the depth and scope of the user's request.

Executive Summary

Raloxifene is a second-generation Selective Estrogen Receptor Modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist and antagonist effects. In breast tissue, it functions as a potent ER antagonist, forming the basis of its utility in the prevention and treatment of ER-positive breast cancer. This guide elucidates the multifaceted mechanism of action of Raloxifene, detailing its molecular interactions, downstream cellular consequences, and the experimental methodologies used for its characterization. The primary mechanism involves competitive binding to Estrogen Receptor Alpha (ERα), leading to a conformational change that inhibits the recruitment of co-activators and subsequent transcription of estrogen-dependent genes. Beyond this canonical pathway, Raloxifene's action also involves ER-independent signaling, including the modulation of the G-protein coupled estrogen receptor (GPER) and the Epidermal Growth Factor Receptor (EGFR) pathway. These actions culminate in the inhibition of proliferation, induction of G1 phase cell cycle arrest, and promotion of apoptosis in breast cancer cells.

Core Mechanism of Action

ER-Dependent Signaling Pathway

The predominant mechanism of Raloxifene in breast cancer is its direct interaction with ERα.

-

Competitive Binding: Raloxifene competitively binds to the ligand-binding domain (LBD) of ERα, displacing the natural ligand, 17β-estradiol (E2)[1].

-

Conformational Change: This binding induces a unique conformational change in the receptor, particularly in the Activation Function 2 (AF-2) domain. The bulky side chain of Raloxifene repositions helix 12 of the LBD, which sterically hinders the formation of a functional co-activator binding surface[2][3].

-

Transcriptional Repression: Without co-activator recruitment, the ERα complex is unable to initiate the transcription of estrogen-responsive genes that are critical for cell proliferation, such as those encoding for cyclin D1 and c-Myc[4][5]. Instead, the complex may recruit co-repressors, leading to the active silencing of these target genes.

-

ERα Downregulation: Prolonged exposure to Raloxifene can also lead to the downregulation of ERα protein levels in breast cancer cells.

ER-Independent Signaling Pathways

Raloxifene also exerts anti-cancer effects through mechanisms that are not solely dependent on nuclear ERα.

-

G-Protein Coupled Estrogen Receptor (GPER) Signaling: Raloxifene can act as an agonist for GPER, a membrane-bound estrogen receptor. GPER activation can trigger rapid, non-genomic signaling cascades. In some contexts, this can lead to the transactivation of the EGFR and subsequent activation of the MAPK/ERK pathway. While often pro-proliferative, the sustained activation and context can also lead to stress responses and apoptosis.

-

EGFR Pathway Modulation: In triple-negative breast cancer (TNBC) cells, which lack ERα, Raloxifene has been shown to decrease the expression of EGFR. It promotes the internalization and endosomal translocation of EGFR, leading to reduced downstream signaling through pathways like NF-κB, which is crucial for cell survival and proliferation.

Cellular and Molecular Consequences

The engagement of these signaling pathways by Raloxifene results in distinct, measurable effects on breast cancer cells.

Inhibition of Cell Proliferation and Viability

Raloxifene effectively reduces the viability of ER-positive breast cancer cells, such as MCF-7, and has also demonstrated efficacy in ER-negative lines, albeit often at higher concentrations.

Induction of Cell Cycle Arrest

Raloxifene treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle, preventing their entry into the S phase (DNA synthesis). This arrest is mediated by:

-

Downregulation of Cyclin D1: As a key estrogen-responsive gene, Cyclin D1 expression is inhibited, preventing the formation of active Cyclin D1-CDK4/6 complexes that are necessary to phosphorylate the Retinoblastoma (Rb) protein.

-

Upregulation of CDK Inhibitors: Antiestrogen treatment can increase the levels of CDK inhibitors like p21 and p27, which bind to and inhibit Cyclin E-CDK2 complexes, further blocking the G1/S transition.

Promotion of Apoptosis

Raloxifene can induce programmed cell death, or apoptosis. This is characterized by:

-

Modulation of Bcl-2 Family Proteins: In some studies, Raloxifene has been shown to increase the expression of the pro-apoptotic protein Bax, while other studies have reported a surprising increase in the anti-apoptotic protein Bcl-2, suggesting a complex and context-dependent regulation of apoptosis. The ratio of Bax to Bcl-2 is often more critical than the level of either protein alone.

-

Caspase Activation: The apoptotic cascade is executed by caspases. Raloxifene treatment can lead to the cleavage and activation of executioner caspases like caspase-3.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and clinical studies of Raloxifene.

Table 1: In Vitro Cytotoxicity of Raloxifene in Breast Cancer Cell Lines

| Cell Line | Receptor Status | Assay | IC50 / EC50 Value | Reference |

|---|---|---|---|---|

| MCF-7 | ERα+, PR+ | MTS Assay | ~10 µM | |

| MDA-MB-231 | ER-, PR-, HER2- | Cytotoxicity Assay | 9.6 - 11.2 µM | |

| MDA-MB-468 | ER-, PR-, HER2- | Cytotoxicity Assay | 9.6 - 11.2 µM | |

| Hs578t | ER-, PR-, HER2- | Cytotoxicity Assay | 9.6 - 11.2 µM |

| SkBr3 | ER-, PR-, HER2+ | Cytotoxicity Assay | 9.6 - 11.2 µM | |

Table 2: Effect of Raloxifene on Molecular Markers in Breast Cancer

| Marker | Effect | Cell Type / Study Design | Quantitative Change | Reference |

|---|---|---|---|---|

| Ki-67 | Decrease | ER+ Tumors (Clinical Trial) | 21% decrease from baseline | |

| Ki-67 | Decrease | ER+ Tumors (Clinical Trial) | Mean % of stained nuclei decreased from 24.86% to 13.33% | |

| Bcl-2 | Increase | ER+ Tumors (Clinical Trial) | Positive cases increased from 45% to 85% | |

| Bax | No Significant Change | ER+ Tumors (Clinical Trial) | Positive cases changed from 55% to 45% (p=0.479) | |

| ERα | Decrease | ER+ Tumors (Clinical Trial) | Significant decrease vs. placebo |

| EGFR | Decrease | TNBC Tumors (Mouse Model) | 27-fold decrease in expression | |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of Raloxifene.

Cell Viability (MTS Assay)

This protocol determines the effect of Raloxifene on the metabolic activity and viability of breast cancer cells.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Treatment: Prepare serial dilutions of Raloxifene (e.g., from 0.1 µM to 50 µM) in the appropriate medium. Include a vehicle control (e.g., 0.1% DMSO). Replace the medium in the wells with 100 µL of the drug dilutions.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 value.

Western Blot for Protein Expression

This protocol quantifies changes in the expression levels of specific proteins (e.g., ERα, EGFR, Cyclin D1, Bcl-2, Bax, β-actin) following Raloxifene treatment.

-

Cell Lysis: Treat cells cultured in 6-well plates with Raloxifene for the desired time (e.g., 24-48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) from each sample onto a 7.5-12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, anti-EGFR, anti-β-actin as a loading control) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imager.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).

Flow Cytometry for Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Treatment & Harvesting: Treat cells with Raloxifene for 24-48 hours. Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Resuspend approximately 1x10⁶ cells in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Flow Cytometry for Apoptosis (Annexin V/PI Assay)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment & Harvesting: Treat cells with Raloxifene for the desired time. Harvest all cells (adherent and floating) and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution & Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Analysis:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

The mechanism of action of Raloxifene in breast cancer cells is a well-defined process centered on its role as a selective estrogen receptor modulator. Its primary function as an ERα antagonist effectively blocks the proliferative signals of estrogen, leading to cell cycle arrest and apoptosis in ER-positive tumors. Furthermore, emerging evidence of its activity on ER-independent pathways, such as EGFR signaling, highlights its potential utility in a broader range of breast cancer subtypes. The comprehensive experimental approaches detailed in this guide provide a robust framework for the continued investigation and development of SERMs and other targeted therapies in oncology.

References

An In-depth Technical Guide on the Core Mechanisms of Raloxifene as a Selective Estrogen Receptor Modulator (SERM)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] This unique pharmacological profile allows it to function as an estrogen agonist in certain tissues, such as bone and the cardiovascular system, while acting as an estrogen antagonist in others, like the breast and uterus.[2][3] This duality makes Raloxifene a critical therapeutic agent for the prevention and treatment of postmenopausal osteoporosis and for reducing the risk of invasive breast cancer in high-risk postmenopausal women.[4][5] This technical guide provides a comprehensive overview of Raloxifene's core mechanisms, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Core Mechanism of Action

Raloxifene's primary mechanism of action involves its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The binding of Raloxifene to these receptors induces conformational changes that are distinct from those induced by the endogenous ligand, 17β-estradiol. These conformational alterations dictate the subsequent recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of estrogen-responsive genes in a tissue-specific manner.

In tissues where Raloxifene acts as an agonist (e.g., bone), the Raloxifene-ER complex recruits co-activators, leading to the transcription of genes that promote bone health. Conversely, in tissues where it functions as an antagonist (e.g., breast), the complex preferentially recruits co-repressors, inhibiting the transcription of genes involved in cell proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data related to Raloxifene's binding affinity, clinical efficacy, and pharmacokinetic properties.

Table 1: Estrogen Receptor Binding Affinity

| Ligand | Receptor | Affinity (Kd) | Reference |

| Raloxifene | ERα | ~50 pM | |

| Raloxifene | ERβ | Variable (0.5-76% of Estradiol) | |

| 17β-Estradiol | ERα | Similar to Raloxifene |

Table 2: Clinical Efficacy in Postmenopausal Women

| Clinical Endpoint | Raloxifene Treatment Effect | Clinical Trial | Reference |

| Vertebral Fractures | 30% risk reduction | MORE | |

| Invasive Breast Cancer | 76% risk reduction (ER-positive) | MORE | |

| Bone Mineral Density (Spine) | 2.1-2.4% increase | MORE | |

| Bone Mineral Density (Femoral Neck) | 2.6-2.7% increase | MORE | |

| LDL Cholesterol | Significant decrease | - |

Table 3: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Bioavailability | ~2% | |

| Absorption | ~60% | |

| Protein Binding | >95% | |

| Elimination Half-life | ~27.7 hours (single dose) |

Experimental Protocols

1. Competitive Radioligand Binding Assay for ER Affinity

-

Objective: To determine the binding affinity of Raloxifene for ERα and ERβ.

-

Methodology:

-

Prepare purified recombinant human ERα or ERβ.

-

Incubate the receptor with a constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol).

-

Add increasing concentrations of unlabeled Raloxifene to compete with the radioligand for receptor binding.

-

After reaching equilibrium, separate the receptor-bound and free radioligand using a method like filtration or size-exclusion chromatography.

-

Quantify the radioactivity of the receptor-bound fraction using liquid scintillation counting.

-

Plot the percentage of bound radioligand against the logarithm of the Raloxifene concentration to generate a competition curve.

-

Calculate the IC50 (the concentration of Raloxifene that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

-

2. In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis

-

Objective: To evaluate the estrogenic (agonist) effect of Raloxifene on bone in a postmenopausal osteoporosis model.

-

Methodology:

-

Surgically remove the ovaries from adult female rats to induce estrogen deficiency, mimicking menopause.

-

Divide the OVX rats into treatment groups: vehicle control, 17β-estradiol (positive control), and various doses of Raloxifene.

-

Administer the respective treatments daily for a specified period (e.g., 4-8 weeks).

-

At the end of the treatment period, euthanize the animals and collect femurs and lumbar vertebrae.

-

Measure bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA).

-

Analyze bone microarchitecture using micro-computed tomography (µCT).

-

Conduct biomechanical testing (e.g., three-point bending of the femur) to assess bone strength.

-

Analyze serum and urine for biochemical markers of bone turnover (e.g., osteocalcin, C-telopeptide).

-

Visualizations of Signaling Pathways and Workflows

Figure 1: Generalized signaling pathway of Raloxifene's action on estrogen receptors.

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion

Raloxifene's role as a SERM is defined by its ability to selectively modulate estrogen receptor activity, leading to beneficial estrogenic effects on bone while simultaneously exhibiting anti-estrogenic properties in breast and uterine tissues. This tissue-specific action, driven by its unique interaction with ERα and ERβ and the subsequent recruitment of transcriptional co-regulators, underpins its clinical utility. The quantitative data from extensive clinical trials have solidified its efficacy in managing postmenopausal osteoporosis and reducing breast cancer risk. The experimental protocols described provide a framework for the continued investigation and development of next-generation SERMs with improved therapeutic profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raloxifene: A selective estrogen receptor modulator (SERM) with multiple target system effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Tamoxifen

A Note on "Suloxifen": Initial searches for "this compound" did not yield information on a known pharmaceutical agent. It is highly probable that this was a misspelling of "Tamoxifen," a widely known and prescribed medication. This guide will focus on Tamoxifen.

Discovery and Development

Tamoxifen, initially known as ICI 46,474, was first synthesized in 1962 by scientists at Imperial Chemical Industries (ICI), now AstraZeneca.[1] The original goal was the development of a new emergency contraceptive.[2] While it showed contraceptive effects in rats, it had the opposite, ovulation-stimulating effect in women, leading to the abandonment of its contraceptive research.[1][3]

However, the anti-estrogenic properties of the compound led researchers to investigate its potential as a cancer therapy.[1] In the early 1970s, studies demonstrated its efficacy against estrogen receptor (ER)-positive breast cancers in rats. This pivotal research resurrected interest in the drug, leading to the first clinical trial for breast cancer treatment in 1970 at the Christie Hospital in Manchester. Following successful clinical trials, Tamoxifen was approved by the U.S. Food and Drug Administration (FDA) in 1978 for the treatment of metastatic ER-positive breast cancer. Its use was later expanded to include the prevention of breast cancer in high-risk individuals.

Mechanism of Action

Tamoxifen is a selective estrogen receptor modulator (SERM). This means it exhibits both estrogenic and anti-estrogenic effects depending on the target tissue. Its primary mechanism in breast cancer is as an estrogen receptor antagonist.

In ER-positive breast cancer cells, the hormone estrogen promotes cell growth and proliferation. Tamoxifen competitively binds to estrogen receptors (ERα and ERβ) within these cells, blocking estrogen from binding and thereby inhibiting its growth-promoting signals. This binding leads to a conformational change in the receptor, which then forms a complex that moves into the nucleus, decreases DNA synthesis, and ultimately blocks the proliferative actions of estrogen on the mammary tissue.

Conversely, Tamoxifen acts as an estrogen agonist in other tissues. For instance, in bone tissue, it mimics the effects of estrogen, which can help prevent bone loss and osteoporosis. In the uterus, however, this agonist activity is associated with an increased risk of endometrial cancer. Tamoxifen also has a partial agonist effect in the liver.

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C26H29NO |

| Molecular Weight | 371.51 g/mol |

| Melting Point | 97-98 °C |

| Water Solubility | Insoluble (<0.1% at 20°C) |

| LogP | 7.1 |

Pharmacokinetic Parameters

| Parameter | Value (for a 20mg oral dose) |

| Tmax (Time to peak concentration) | 5 hours |

| Cmax (Peak concentration) | 40 ng/mL |

| Half-life (Tamoxifen) | 5-7 days |

| Half-life (N-desmethyltamoxifen) | ~14 days |

| Volume of Distribution | 50-60 L/kg |

| Protein Binding | >98% (primarily to serum albumin) |

| Clearance | 189 mL/min |

Bioactivity Data

| Cell Line | IC50 (µM) |

| MCF-7 (ER+) | 4.506 µg/mL (~12.1 µM), 10.045 µM |

| T-47D (ER+) | Varies with study conditions |

| MDA-MB-231 (ER-) | 21.8 µM, 2230 µM |

| HepG2 (Hepatocellular carcinoma) | 3 µg/mL (~8.1 µM) |

| PANC1 (Pancreatic cancer) | 33.8 µM |

Experimental Protocols

A. Chemical Synthesis of Tamoxifen

Several synthetic routes to Tamoxifen have been developed. A common, atom-efficient, two-step synthesis from commercially available starting materials involves a direct carbolithiation and cross-coupling procedure.

Step 1: Carbolithiation of Diphenylacetylene

-

Prepare a 0.9 M solution of diphenylacetylene in THF at 0°C.

-

Add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise to the stirred solution.

-

The reaction proceeds to form the alkenyllithium reagent.

Step 2: Palladium-Catalyzed Cross-Coupling

-

Prepare a solution of the aryl bromide (the side chain precursor) and a palladium nanoparticle-based catalyst in toluene at 35°C.

-

Add 2 equivalents of the alkenyllithium reagent from Step 1 to the stirred solution over 20 minutes.

-

The reaction yields (Z)-Tamoxifen with high selectivity (typically around 10:1 Z/E ratio).

-

The product can be purified by acid-base extraction or column chromatography.

B. MTT Cell Viability Assay

This assay is commonly used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

-

Cell Plating: Seed breast cancer cells (e.g., MCF-7) into 96-well plates at a predetermined density and incubate overnight to allow for attachment.

-

Compound Preparation: Dissolve Tamoxifen in a suitable solvent like DMSO to create a stock solution. Perform serial dilutions to achieve the desired range of concentrations.

-

Treatment: Add 100 µL of the various Tamoxifen dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the Tamoxifen concentration to determine the IC50 value.

C. Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a compound for the estrogen receptor compared to estradiol.

-

Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats, which serves as the source of estrogen receptors.

-

Assay Setup: In assay tubes, combine the rat uterine cytosol, a fixed concentration of radiolabeled estradiol ([3H]-E2), and varying concentrations of the competitor compound (Tamoxifen).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound from the free radiolabeled estradiol. This is often done using hydroxylapatite (HAP).

-

Quantification: Measure the radioactivity of the receptor-bound fraction.

-

Data Analysis: Plot the percentage of total [3H]-E2 binding against the log concentration of Tamoxifen. The concentration of Tamoxifen that inhibits 50% of the maximum [3H]-E2 binding is the IC50.

Visualizations

Tamoxifen Metabolism and Activation```dot

Caption: Tamoxifen competitively inhibits estrogen binding to its receptor.

Experimental Workflow for MTT Assay

References

Suloxifen vs. Raloxifene: A Technical Guide to Their Chemical Differences

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the chemical and pharmacological properties of Suloxifen and Raloxifene. While Raloxifene is a well-characterized Selective Estrogen Receptor Modulator (SERM), public domain information on this compound is sparse. This document presents a comprehensive overview of Raloxifene and contrasts it with the available data for this compound, primarily highlighting the core chemical distinction: the bioisosteric replacement of a ketone with a sulfoximine functional group.

Chemical Structures and Core Differences

The primary chemical difference between Raloxifene and this compound lies in the linker between the benzothiophene core and the pendant phenyl ring. Raloxifene possesses a ketone group, whereas this compound incorporates a sulfoximine moiety.

Raloxifene: [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone.[1]

This substitution has significant implications for the molecule's steric and electronic properties, which would be expected to influence its pharmacological activity. The sulfoximine group is a three-dimensional, chiral, and polar functional group that can act as both a hydrogen bond donor and acceptor. In contrast, the ketone group is planar and acts only as a hydrogen bond acceptor.

Physicochemical Properties

Quantitative physicochemical data for this compound are not available in the peer-reviewed literature. The following table summarizes the known properties of Raloxifene.

| Property | Raloxifene | This compound |

| Molecular Formula | C28H27NO4S[1] | Not available |

| Molecular Weight | 473.6 g/mol [1] | Not available |

| Melting Point | 268-272 °C[1] | Not available |

| Solubility | Insoluble in water[1] | Not available |

| LogP | 5.2 | Not available |

Synthesis

Detailed synthetic protocols for this compound are not publicly available. The synthesis of Raloxifene, however, is well-documented.

General Synthesis of Raloxifene

A common synthetic route to Raloxifene involves a Friedel-Crafts acylation reaction. The general steps are outlined below.

Caption: General synthetic workflow for Raloxifene.

Pharmacological Profile

Mechanism of Action

Raloxifene is a second-generation SERM that exhibits tissue-specific estrogen agonist and antagonist effects. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), but with different functional outcomes depending on the target tissue. In bone, it acts as an agonist, mimicking the effects of estrogen to preserve bone mineral density. In breast and uterine tissue, it acts as an antagonist, blocking the proliferative effects of estrogen.

The pharmacological profile of this compound, particularly its interaction with estrogen receptors, is not documented in the public domain. It was originally investigated as an anti-asthmatic agent.

Estrogen Receptor Binding Affinity

The binding affinity of Raloxifene for estrogen receptors has been well-characterized.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |

| Raloxifene | ~0.1 - 1 | ~0.1 - 1 |

| This compound | Not available | Not available |

Experimental Protocols

The following sections describe general experimental protocols used to characterize SERMs. These methods would be applicable to the evaluation of this compound's potential estrogenic or anti-estrogenic activity.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to ERα or ERβ.

Caption: Workflow for an ER competitive binding assay.

Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to induce or inhibit the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE) in cells expressing estrogen receptors.

Caption: Workflow for a cell-based reporter gene assay.

Signaling Pathways

SERMs like Raloxifene modulate gene expression through both classical (ERE-dependent) and non-classical (ERE-independent) signaling pathways. The specific pathway activated depends on the ligand, the receptor conformation, and the cellular context.

Caption: Generalized SERM signaling pathway.

Conclusion

Raloxifene is a well-understood SERM with a clear chemical structure, established synthetic routes, and a thoroughly characterized pharmacological profile. In contrast, this compound remains an enigmatic compound. While its structure is known, featuring a sulfoximine in place of Raloxifene's ketone, a detailed comparison is severely hampered by the lack of publicly available data on its synthesis, physicochemical properties, and, most importantly, its interaction with estrogen receptors. The bioisosteric replacement of the ketone with a sulfoximine is a significant chemical modification that would undoubtedly alter the molecule's properties and biological activity. Further research into this compound would be necessary to elucidate its pharmacological profile and determine if it shares any of the SERM-like activities of Raloxifene. The experimental protocols and signaling pathway diagrams provided in this guide offer a roadmap for such an investigation.

References

Early in vitro studies of Suloxifen

An In-Depth Technical Guide on the Early In Vitro Studies of Raloxifene

Disclaimer: While the initial request was for Suloxifen, publicly available in vitro research data for this compound is scarce. Therefore, this guide focuses on the closely related and extensively studied selective estrogen receptor modulator (SERM), Raloxifene, to provide a comprehensive and data-rich overview as requested.

Introduction to Raloxifene

Raloxifene is a second-generation, non-steroidal selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds.[1][2] It is clinically approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals.[1][2] The therapeutic utility of Raloxifene stems from its tissue-specific pharmacology, exhibiting estrogen agonist effects in the skeletal system and on lipid metabolism, while acting as an estrogen antagonist in breast and uterine tissues.[1] This dual activity is mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ).

Quantitative Data Presentation

The following tables summarize key quantitative data from early in vitro studies of Raloxifene, focusing on its binding affinity to estrogen receptors and its antiproliferative effects on various cancer cell lines.

Table 1: Estrogen Receptor Binding Affinity of Raloxifene

| Compound | Receptor | Assay Type | IC50 (nM) | Relative Binding Affinity (RBA, %) |

| 17β-Estradiol | ERα | Competitive Radioligand Binding | 1.0 | 100 |

| Raloxifene | ERα | Competitive Radioligand Binding | 2.0 | 50 |

| Raloxifene | ERβ | Competitive Radioligand Binding | High Affinity | Not specified |

Data compiled from multiple sources indicating high-affinity binding to both ERα and ERβ, comparable to the endogenous ligand, 17β-estradiol.

Table 2: In Vitro Antiproliferative Activity of Raloxifene (IC50 Values)

| Cell Line | Cancer Type | ER Status | IC50 (µM) | Exposure Time (hours) |

| MCF-7 | Breast Cancer | ERα+ | 9.6 - 11.2 | Not specified |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | ER- | ~10 | Not specified |

| MDA-MB-436 | Breast Cancer (Triple-Negative) | ER- | >10 (47% reduction at 10µM) | Not specified |

| PC3 | Prostate Cancer | ERα-/ERβ+ | Dose-dependent death (10⁻⁹ to 10⁻⁶ M) | Not specified |

| DU145 | Prostate Cancer | ERα-/ERβ+ | Dose-dependent death (10⁻⁹ to 10⁻⁶ M) | Not specified |

| LNCaP | Prostate Cancer | ERα-/ERβ+ | Dose-dependent death (10⁻⁹ to 10⁻⁶ M) | Not specified |

| A549 | Lung Cancer | Not specified | Not specified | Not specified |

| JJN-3 | Multiple Myeloma | Not specified | Not specified | Not specified |

| U266 | Multiple Myeloma | Not specified | Not specified | Not specified |

| Hep-G2 | Liver Cancer | Not specified | Not specified | Not specified |

This table summarizes the half-maximal inhibitory concentration (IC50) values of Raloxifene in various cancer cell lines. The antiproliferative effects are observed in both ER-positive and ER-negative cell lines, suggesting mechanisms of action beyond classical ER antagonism.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to estrogen receptors by measuring its ability to displace a radiolabeled or fluorescently labeled estrogen.

-

Objective: To quantify the binding affinity of Raloxifene for ERα and ERβ.

-

Methodology:

-

Reagents: Purified recombinant human ERα and ERβ ligand-binding domains (LBDs), radiolabeled [³H]17β-estradiol, assay buffer, and test compounds.

-

Procedure:

-

A constant concentration of ERα or ERβ LBD and [³H]17β-estradiol is incubated with serially diluted concentrations of Raloxifene.

-

The mixture is incubated to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Unbound radioligand is separated from receptor-bound radioligand using methods like hydroxyapatite slurry adsorption.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of Raloxifene that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined relative to 17β-estradiol.

-

Cell Viability / Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of a compound on cancer cells by measuring their metabolic activity.

-

Objective: To determine the effect of Raloxifene on the viability and proliferation of cancer cells.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, PC3) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Raloxifene and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution like DMSO.

-

Measurement: The absorbance of the purple solution is measured using a microplate reader (typically at 570 nm).

-

Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the IC50 value.

-

Apoptosis and Cell Cycle Analysis

Flow cytometry is commonly used to analyze the effects of a compound on the cell cycle and to quantify apoptosis.

-

Objective: To determine if Raloxifene induces cell cycle arrest and/or apoptosis.

-

Methodology:

-

Cell Treatment: Cells are treated with Raloxifene for a defined period.

-

Cell Cycle Analysis:

-

Cells are harvested, fixed (e.g., with cold ethanol), and stained with a DNA-intercalating dye like propidium iodide (PI).

-

The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Apoptosis Assay (Annexin V Staining):

-

Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a vital dye like PI (to identify late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Signaling Pathways and Mechanisms of Action

Raloxifene's effects are mediated through both estrogen receptor-dependent and -independent signaling pathways.

Estrogen Receptor-Dependent Signaling

Raloxifene binds to both ERα and ERβ, inducing a specific conformational change in the receptor. This altered conformation leads to differential recruitment of co-activator and co-repressor proteins to the receptor complex. In tissues like the breast, the Raloxifene-ER complex recruits co-repressors, leading to the downregulation of estrogen-responsive genes and an antagonistic (anti-proliferative) effect. In bone, it recruits co-activators, mimicking the effects of estrogen and promoting bone health.

Estrogen Receptor-Independent Signaling

Recent studies have revealed that Raloxifene can exert effects in cells that do not express classical estrogen receptors, indicating ER-independent mechanisms.

-

Inhibition of NF-κB Pathway: In multiple myeloma cells, Raloxifene has been shown to inhibit the constitutive activity of NF-κB, a key pro-survival signaling pathway. This is achieved by promoting the interaction between ERα and the p65 subunit of NF-κB, preventing p65 from binding to DNA and activating target genes involved in cell survival.

-

Modulation of MAPK Pathway: In prostate cancer cells, Raloxifene can induce the phosphorylation of ERK1/2, part of the MAPK signaling cascade, which is involved in both cell survival and apoptosis. The duration of this phosphorylation (transient vs. sustained) can determine the cellular outcome and appears to be cell-type specific.

-

Induction of Heme Oxygenase-1 (HO-1): In macrophages, Raloxifene can induce the expression of the anti-inflammatory enzyme HO-1 through a pathway involving reactive oxygen species (ROS), p38 MAPK, and the transcription factor CREB. This effect is independent of estrogen receptors.

-

Inhibition of IL-6/STAT3 Signaling: Raloxifene has been found to inhibit the IL-6-induced phosphorylation of STAT3, a critical pathway for the proliferation and survival of liver cancer cells.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vitro anticancer effects of a compound like Raloxifene.

Conclusion

Early in vitro studies have been instrumental in characterizing the multifaceted pharmacological profile of Raloxifene. These studies have established its high-affinity binding to both estrogen receptor subtypes and have quantified its antiproliferative effects across a range of cancer cell lines. Critically, in vitro research has unveiled that Raloxifene's mechanism of action is not limited to classical estrogen receptor antagonism but also involves the modulation of several other key signaling pathways, such as NF-κB, MAPK, and STAT3. This detailed understanding of its molecular interactions and cellular effects, derived from foundational in vitro experiments, continues to underpin its clinical use and guide the development of new selective estrogen receptor modulators.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Raloxifene

Note: The initial request specified "Suloxifen." However, extensive searches yielded no data for a compound with this name. The information provided herein pertains to Raloxifene , a structurally similar and well-documented selective estrogen receptor modulator (SERM), which is presumed to be the intended subject of the query.

Introduction

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds.[1][2] It is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[2][3] Raloxifene exhibits tissue-selective estrogen agonist or antagonist effects. It acts as an agonist on bone and lipid metabolism, while functioning as an antagonist in breast and uterine tissues.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Raloxifene, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The disposition of Raloxifene has been evaluated in numerous clinical pharmacology studies. It is characterized by rapid absorption and extensive first-pass metabolism, which significantly influences its bioavailability.

Absorption

Following oral administration, Raloxifene is absorbed rapidly, with approximately 60% of an oral dose being absorbed. However, due to extensive presystemic glucuronide conjugation, its absolute bioavailability is only about 2.0%. The time to reach maximum plasma concentration (Tmax) is influenced by the systemic interconversion and enterohepatic cycling of Raloxifene and its glucuronide metabolites. Administration with a high-fat meal can increase the absorption of Raloxifene.

Distribution

Raloxifene has a large apparent volume of distribution, estimated at 2348 L/kg following a single oral dose, and is not dose-dependent. Both Raloxifene and its monoglucuronide conjugates are highly bound (>95%) to plasma proteins, primarily albumin and α1-acid glycoprotein. It does not bind to sex steroid-binding globulin.

Metabolism

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation. The main metabolites are Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and Raloxifene-6,4'-diglucuronide. Notably, unconjugated Raloxifene constitutes less than 1% of the total radiolabeled material in plasma. The cytochrome P450 system is not involved in its metabolism. Raloxifene and its glucuronide conjugates undergo interconversion through reversible systemic metabolism and enterohepatic cycling.

Excretion

The primary route of excretion for Raloxifene and its metabolites is through the feces, with negligible amounts of unchanged drug found in the urine. Less than 6% of the administered dose is eliminated in the urine as glucuronide conjugates. Following intravenous administration, the clearance of Raloxifene approximates hepatic blood flow, with an apparent oral clearance of 44.1 L/kg-hr. The plasma elimination half-life is prolonged due to enterohepatic cycling, averaging 27.7 hours after oral dosing.

Bioavailability

The oral bioavailability of Raloxifene is low, approximately 2%, primarily due to its poor aqueous solubility and extensive first-pass metabolism involving presystemic glucuronide conjugation. Efforts to enhance its bioavailability have been a focus of pharmaceutical research.

Factors Affecting Bioavailability

-

First-Pass Metabolism: Extensive glucuronidation in the liver and intestines is the main reason for the low bioavailability.

-

Solubility: Raloxifene hydrochloride is very slightly soluble in water, which can limit its absorption.

-

P-glycoprotein (P-gp) Efflux: P-gp may contribute to the efflux of Raloxifene from intestinal cells back into the lumen, further reducing its net absorption.

Strategies to Enhance Bioavailability

Several formulation strategies have been explored to improve the oral bioavailability of Raloxifene:

-

Solid Lipid Nanoparticles (SLNs): Loading Raloxifene into SLNs has been shown to significantly improve its biopharmaceutical performance. In one study, Raloxifene-loaded SLNs resulted in a 4.06-fold improvement in Cmax and a 4.40-fold increase in AUC(0-72 h) compared to the pure drug in rats. Another study reported a nearly five-fold increase in bioavailability with SLNs.

-

Solid Dispersions: Preparing amorphous solid dispersions of Raloxifene with polymers like PVP K30 using a spray-drying technique has been shown to enhance its dissolution rate and bioavailability. One study in rats demonstrated an approximately 2.6-fold increase in bioavailability compared to the pure drug.

-

Inclusion Complexes: Formulating Raloxifene with cyclodextrins, such as HP-β-cyclodextrin, to form inclusion complexes can improve its solubility and dissolution. A dry suspension formulation of such complexes showed a significant enhancement in oral bioavailability in rats.

-

Nanoemulsions: Nanoemulsion formulations have also been investigated to improve the bioavailability of Raloxifene.

Data Presentation

Pharmacokinetic Parameters of Raloxifene in Humans (Postmenopausal Women)

| Parameter | Value | Reference |

| Absolute Bioavailability | ~2.0% | |

| Absorption | ~60% of oral dose | |

| Apparent Volume of Distribution (Vd) | 2348 L/kg (single dose) | |

| Plasma Protein Binding | >95% | |

| Apparent Oral Clearance | 44.1 L/kg-hr | |

| Elimination Half-life (t½) | 27.7 hours (oral dosing) | |

| Primary Route of Excretion | Feces | |

| Urinary Excretion (as glucuronides) | <6% of dose |

Impact of Formulation on Raloxifene Bioavailability in Rats

| Formulation | Key Finding | Reference |

| Solid Lipid Nanoparticles (SLNs) | ~5-fold increase in bioavailability vs. pure drug. | |

| Solid Lipid Nanoparticles (SLNs) | 4.40-fold increase in AUC(0-72 h) vs. pure drug. | |

| Solid Dispersion (with PVP K30) | ~2.6-fold enhanced bioavailability vs. pure drug. | |

| Dry Suspension (with HP-β-cyclodextrin) | Significant enhancement in oral bioavailability. |

Experimental Protocols

Quantification of Raloxifene in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC)

-

Principle: A common and robust method for the determination of Raloxifene in pharmaceutical formulations and biological fluids.

-

Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., pH 3.0 phosphate buffer) and an organic solvent like acetonitrile.

-

Column: A reverse-phase column, such as an Inertsil BDS C8 (250 x 4.6 mm, 5µm), is commonly used.

-

Detection: UV detection is frequently employed, with a wavelength set around 280-287 nm. Coulometric detectors can also be used for enhanced sensitivity.

-

Sample Preparation: For plasma samples, a protein precipitation step followed by centrifugation and filtration is typically performed before injection into the HPLC system.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Dosing: Raloxifene or its formulation is administered orally via gavage. A control group receives the pure drug suspension.

-

Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) post-dosing into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

-

Analysis: Plasma concentrations of Raloxifene are determined using a validated analytical method, typically HPLC or LC-MS/MS.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance.

Visualizations

Metabolic Pathway of Raloxifene

Caption: Metabolic pathway of Raloxifene.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Workflow for a preclinical pharmacokinetic study.

References

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Suloxifen and Related Selective Estrogen Receptor Modulators

Disclaimer: Due to the limited availability of public-domain research on the specific degradation pathways and metabolites of Suloxifen, this guide provides a comprehensive overview based on available information for structurally and functionally related Selective Estrogen Receptor Modulators (SERMs), namely Tamoxifen and Raloxifene. Furthermore, it incorporates general chemical degradation pathways applicable to the sulfoximine moiety present in this compound. This approach provides a robust framework for researchers, scientists, and drug development professionals to understand the potential metabolic fate and degradation of this compound.

Introduction to this compound and Related Compounds

This compound is a selective estrogen receptor modulator characterized by its sulfoximine functional group. While specific metabolic data for this compound is scarce, its structural similarity to other well-studied SERMs like Tamoxifen and Raloxifene allows for informed predictions regarding its biotransformation. This guide will delve into the established metabolic pathways of these surrogate compounds and the chemical degradation of the sulfoximine group to provide a comprehensive understanding for research and development purposes.

Metabolic Pathways of Tamoxifen

Tamoxifen undergoes extensive metabolism primarily through two main pathways: N-demethylation and 4-hydroxylation, leading to the formation of several active metabolites. The cytochrome P450 (CYP) enzyme system plays a crucial role in these transformations.[1][2][3][4]

Phase I Metabolism:

-

N-demethylation: This is the major metabolic pathway, accounting for approximately 92% of Tamoxifen's metabolism.[1] It is primarily catalyzed by CYP3A4 and CYP3A5, leading to the formation of N-desmethyltamoxifen.

-

4-hydroxylation: This pathway, contributing to about 7% of the metabolism, is catalyzed by multiple CYP enzymes, including CYP2D6, CYP2B6, CYP2C9, and CYP2C19, and results in the formation of 4-hydroxytamoxifen. This metabolite is significantly more potent than Tamoxifen itself.

-

Formation of Endoxifen: The highly active metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen), is formed through two routes: hydroxylation of N-desmethyltamoxifen by CYP2D6, and N-demethylation of 4-hydroxytamoxifen by CYP3A4.

Phase II Metabolism:

The hydroxylated metabolites of Tamoxifen can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are the key enzymes in these processes.

Quantitative Data on Tamoxifen Metabolism

The plasma concentrations of Tamoxifen and its metabolites can vary significantly among individuals, influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.

| Compound | Mean Plasma Concentration (ng/mL) | Reference |

| Tamoxifen | 105 - 181 | |

| N-desmethyltamoxifen | 181 - 230 | |

| 4-hydroxytamoxifen | 1.8 - 8.53 | |

| Endoxifen | 12.6 - 25.0 |

Experimental Protocols for Tamoxifen Metabolism Studies

In Vitro Metabolism using Human Liver Microsomes:

-

Objective: To identify the enzymes responsible for Tamoxifen metabolism and to determine the kinetic parameters.

-

Methodology:

-

Incubate Tamoxifen with human liver microsomes in the presence of an NADPH-generating system.

-

Vary the substrate concentration to determine enzyme kinetics.

-

Use specific chemical inhibitors or recombinant human CYP enzymes to identify the contribution of individual P450 isoforms.

-

Analyze the formation of metabolites over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Metabolic Pathways of Raloxifene

Raloxifene primarily undergoes extensive first-pass metabolism via glucuronidation, with minimal involvement of the cytochrome P450 system.

Phase II Metabolism (Glucuronidation):

-

Raloxifene is conjugated with glucuronic acid to form two major metabolites: raloxifene-4'-glucuronide and raloxifene-6-glucuronide.

-

The UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A8, UGT1A9, and UGT1A10, are responsible for this conjugation in the liver and intestines.

Quantitative Data on Raloxifene Metabolism

The pharmacokinetics of Raloxifene are characterized by low bioavailability due to extensive first-pass metabolism.

| Parameter | Value | Reference |

| Absolute Bioavailability | ~2% | |

| Elimination Half-life | 27.7 - 32.5 hours | |

| Apparent Oral Clearance | 44.1 L/kg/hr | |

| Metabolite | Formation Kinetics (in vitro) | Reference |

| Raloxifene-6-glucuronide | Km = 7.9 µM (by UGT1A8) | |

| Raloxifene-4'-glucuronide | Km = 59 µM (by UGT1A8) |

General Degradation Pathways of Sulfoximines

The sulfoximine functional group, present in this compound, can undergo several chemical transformations. Understanding these potential degradation pathways is crucial for predicting the stability and metabolite profile of this compound.

-

Reduction: The sulfoximine can be reduced to the corresponding sulfilimine or sulfide.

-

Oxidation: The nitrogen atom of the sulfoximine can be oxidized.

-

C-S Bond Cleavage: The bond between the carbon and sulfur atoms can be cleaved, leading to the formation of sulfinamide and an alkyl fragment.

Conclusion

References

- 1. ClinPGx [clinpgx.org]

- 2. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Suloxifen-Receptor Binding: A Technical Guide

An In-depth Analysis of the Molecular Interactions, Signaling Pathways, and Quantitative Binding Metrics of Raloxifene with Estrogen Receptors, Providing a Foundational Resource for Researchers and Drug Development Professionals.

Introduction

Suloxifen, a selective estrogen receptor modulator (SERM), more commonly known by its established name, Raloxifene, has garnered significant attention for its tissue-specific estrogenic and anti-estrogenic activities. This dual functionality has positioned it as a valuable therapeutic agent in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. The precise molecular interactions between Raloxifene and its primary targets, the estrogen receptors alpha (ERα) and beta (ERβ), are fundamental to its pharmacological profile. This technical guide provides a comprehensive overview of the theoretical models of Raloxifene-receptor binding, integrating quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to serve as a core resource for researchers, scientists, and professionals in drug development.

Quantitative Analysis of Raloxifene-Estrogen Receptor Binding Affinity

The binding affinity of Raloxifene for ERα and ERβ is a critical determinant of its biological activity. A compilation of quantitative data from various in vitro binding assays is presented below to facilitate a comparative analysis. These values, including the half-maximal inhibitory concentration (IC50), inhibitor constant (Ki), and dissociation constant (Kd), quantify the strength of the interaction between Raloxifene and the two estrogen receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value (nM) | Reference |

| Human ERα | Raloxifene | Radioligand Binding Assay | Ki | 0.16 - 0.22 | [1] |

| Human ERα | Raloxifene | Scintillation Proximity Assay | Ki | 0.22 | [1] |

| Human ERα | 17β-Estradiol | Radioligand Binding Assay | Ki | ~0.1 | [1] |

| Human ERβ | Raloxifene | Radioligand Binding Assay | IC50 | 12 | --- |

| Human ERβ | Raloxifene | Competitive Binding Assay | Ki | 2.7 | [2] |

| Rat Uterine Cytosol (ERα) | Raloxifene | Competitive Binding Assay | Kd | ~1 | [3] |

| Rat Uterine Cytosol (ERα) | Raloxifene | Competitive Binding Assay | Kd | ~5 |

Deciphering the Molecular Interactions: Insights from Crystallography

The three-dimensional structure of the Raloxifene-ERα ligand-binding domain (LBD) complex has been elucidated by X-ray crystallography (PDB ID: 1ERR), providing a detailed view of the molecular interactions that govern their association.

At the heart of the binding pocket, the benzothiophene core of Raloxifene is nestled within a hydrophobic cavity formed by amino acid residues from several helices of the LBD. The 6-hydroxyl group of the benzothiophene forms a crucial hydrogen bond with the guanidinium group of Arginine-394, while the 4'-hydroxyl group on the 2-aryl substituent interacts with the carboxylate of Glutamate-353 and a conserved water molecule.

A key feature of Raloxifene's antagonistic activity is the orientation of its bulky piperidine side chain. This side chain extends from the core of the binding pocket and physically obstructs the conformational change in helix 12 that is necessary for the recruitment of coactivator proteins. This steric hindrance prevents the formation of a transcriptionally active receptor complex, thereby antagonizing estrogen-mediated gene expression.

Signaling Pathways Modulated by Raloxifene-Receptor Binding

The biological effects of Raloxifene are mediated through a complex network of signaling pathways that are initiated upon its binding to estrogen receptors. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the direct interaction of the Raloxifene-ER complex with DNA. In tissues where Raloxifene acts as an antagonist (e.g., breast and uterus), the binding of Raloxifene to the ER induces a conformational change that promotes the recruitment of corepressor proteins to the receptor-DNA complex. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the repression of gene transcription. Conversely, in tissues where it exhibits agonistic effects (e.g., bone), the Raloxifene-ER complex may recruit coactivator proteins to regulate gene expression positively.

Additionally, Raloxifene can modulate gene expression through an ERE-independent genomic pathway known as "tethering." In this mechanism, the Raloxifene-ER complex does not bind directly to DNA but instead interacts with other DNA-bound transcription factors, such as AP-1, to influence the transcription of their target genes.

Non-Genomic Signaling Pathways

In addition to its genomic actions, Raloxifene can elicit rapid, non-genomic effects that are initiated at the cell membrane or within the cytoplasm. These pathways involve the activation of various protein kinases, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) cascades. These signaling events can influence a diverse range of cellular processes, such as cell proliferation, survival, and apoptosis, and contribute to the tissue-specific effects of Raloxifene. For instance, Raloxifene has been shown to induce apoptosis in certain cancer cells through the activation of the p38 MAPK pathway.

Potential Off-Target Interactions

While the primary targets of Raloxifene are the estrogen receptors, it is important for drug development professionals to consider potential off-target interactions. Some studies have suggested that Raloxifene may interact with other proteins. For example, an in-silico study proposed that Raloxifene could be a potential ligand for the immune checkpoint protein Programmed death-ligand 1 (PD-L1). Further investigation into such interactions is crucial for a comprehensive understanding of Raloxifene's pharmacological profile and for anticipating potential side effects or novel therapeutic applications.

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptors

This protocol outlines a generalized procedure for determining the binding affinity of a test compound, such as Raloxifene, for ERα and ERβ using a competitive radioligand binding assay.

Materials:

-

Recombinant human ERα or ERβ protein

-

Radiolabeled ligand (e.g., [3H]17β-estradiol)

-

Test compound (Raloxifene)

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

-

Scintillation cocktail and scintillation counter

-

Multi-well plates (e.g., 96-well)

-

Filter mats and cell harvester

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled 17β-estradiol (for determining non-specific binding) in the assay buffer.

-

Assay Setup: In each well of the multi-well plate, add a fixed amount of the ER protein, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound or unlabeled estradiol.

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 16-18 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the protein-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis of the resulting dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Molecular Docking of Raloxifene to the Estrogen Receptor

This protocol provides a generalized workflow for performing molecular docking of Raloxifene to the ligand-binding domain of ERα using AutoDock Vina.

Software and Resources:

-

AutoDock Tools (ADT)

-

AutoDock Vina

-

Molecular graphics viewer (e.g., PyMOL, Chimera)

-

PDB structure of ERα LBD in complex with Raloxifene (e.g., 1ERR)

-

3D structure of Raloxifene (can be extracted from the PDB file or obtained from a chemical database)

Procedure:

-

Preparation of the Receptor:

-

Load the PDB structure (1ERR) into a molecular graphics viewer.

-

Remove water molecules and any co-crystallized ligands other than Raloxifene.

-

Separate the protein and the Raloxifene ligand into separate files.

-

Using ADT, add polar hydrogens to the receptor and assign Gasteiger charges.

-

Save the prepared receptor in the PDBQT format.

-

-

Preparation of the Ligand:

-

Load the Raloxifene structure into ADT.

-

Detect the rotatable bonds and set the torsion angles.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Definition:

-

In ADT, define the search space (grid box) for docking. The grid box should encompass the entire ligand-binding pocket. The center of the grid can be determined from the coordinates of the co-crystallized Raloxifene.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters (e.g., exhaustiveness).

-

Run the AutoDock Vina simulation from the command line using the configuration file.

-

-

Analysis of Results:

-

AutoDock Vina will generate an output file containing the predicted binding poses of Raloxifene ranked by their binding affinities (in kcal/mol).

-

Visualize the docked poses in a molecular graphics viewer to analyze the interactions between Raloxifene and the receptor and compare them with the crystal structure.

-

Conclusion

The therapeutic efficacy of Raloxifene is intricately linked to its precise interactions with estrogen receptors α and β. This technical guide has provided a multi-faceted overview of the theoretical models of this binding, encompassing quantitative affinity data, the structural basis of interaction, and the resultant signaling cascades. The detailed experimental protocols offer a practical framework for researchers to investigate these interactions further. A thorough understanding of these fundamental principles is paramount for the rational design of next-generation SERMs with improved efficacy and safety profiles, ultimately advancing the field of endocrine-targeted therapies.

References

- 1. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterogeneity of binding sites and bioeffects of raloxifene on the human leukemic cell line FLG 29.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suloxifen and Related SERMs in In Vivo Animal Studies

A Note on Suloxifen: The term "this compound" is not widely represented in recent scientific literature for in vivo animal studies. Research in this class of compounds, known as Selective Estrogen Receptor Modulators (SERMs), is predominantly focused on molecules such as Raloxifene and Droloxifene. The following application notes and protocols are based on the available data for these well-documented SERMs and are intended to provide a comprehensive guide for researchers in the field of drug development.

Raloxifene: Application Notes

Raloxifene is a second-generation SERM that exhibits tissue-specific estrogenic and anti-estrogenic effects. It is primarily used in the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer.[1] In animal models, it has shown efficacy in preventing bone loss, inhibiting tumor growth, and modulating inflammatory responses.

Mechanism of Action

Raloxifene's primary mechanism involves binding to estrogen receptors (ERs), acting as an agonist in some tissues and an antagonist in others.[2]

-

In Bone: Raloxifene acts as an estrogen agonist, inhibiting bone resorption by osteoclasts and promoting the activity of bone-forming osteoblasts.[1][3] This leads to an increase in bone mineral density (BMD) and improved bone architecture.[1]

-

In Breast and Uterine Tissue: It functions as an estrogen antagonist, blocking the proliferative effects of estrogen, which is beneficial in preventing and treating estrogen receptor-positive breast cancers.

-

Inflammatory Response: Raloxifene has been shown to modulate the synthesis of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

A simplified diagram of Raloxifene's signaling pathway is presented below.

Caption: Raloxifene's tissue-specific mechanism of action.

Quantitative Data: Raloxifene Dosage in Animal Studies

The following table summarizes dosages and key findings from various in vivo studies using Raloxifene.

| Animal Model | Indication | Dosage | Route of Administration | Key Findings |

| Oim mice | Osteogenesis Imperfecta | Not specified (in vitro soaking and in vivo treatment) | In vitro soaking, Saline vehicle for in vivo | Reduced fracture incidence, increased bone mineral density. |

| Castrated male mice | Osteopenia | Human equivalent dose for osteoporosis | Not specified | Prevented castration-induced bone loss. |

| Ovariectomized (OVX) mice with periodontitis | Osteoporosis and Periodontitis | Not specified | Systemic (mini-osmotic pump) | Maintained alveolar bone mass. |

| Animal model of chronic kidney disease | Chronic Kidney Disease | Not specified | Not specified | Improved bone material properties. |

| Athymic nude mice with MDA-MB-231 and MDA-MB-468 xenografts | Triple-Negative Breast Cancer | 0.5, 0.85, 12.5 mg/kg daily | Oral (p.o.) | Prevented tumor growth and induced regression at 0.85 mg/kg. |

| Athymic mice with tamoxifen-resistant breast and endometrial tumors | Tamoxifen-Resistant Cancer | 0.5 or 1.5 mg/day | Not specified | Similar effects to tamoxifen. |

| BALB/c female mice with 4T1 mammary carcinoma cells | Breast Cancer | 1.8 mg/kg (36 mg total) every 48 hours | Intraperitoneal (i.p.) | Did not significantly lengthen life span or survivability compared to control. |

| Sprague Dawley rats | Acute Inflammation | 1, 3, 10, 30 mg/kg | Oral (p.o.) | Reduced carrageenan-induced paw edema. |

| C57Bl/6J mice | Intervertebral Disc Degeneration | Not specified | Subcutaneous (s.c.) injection 5x/week for 6 weeks | Reduced age- and sex-related disc degeneration. |

| Pregnant CD rats and New Zealand white rabbits | Developmental Toxicity | 0.1, 1, 10 mg/kg daily | Oral gavage | Maternal and fetal no-effect levels were not obtained. |

Experimental Protocol: Raloxifene in an Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol provides a general framework for evaluating the efficacy of Raloxifene in preventing bone loss in an ovariectomized rat model.

1. Animal Model and Housing:

-

Species: Female Sprague-Dawley rats (3-6 months old).

-

Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Allow a one-week acclimatization period before any procedures.

2. Experimental Groups:

-

Sham-operated + Vehicle: Control group.

-

Ovariectomized (OVX) + Vehicle: Disease model control.

-

OVX + Raloxifene (Low Dose): e.g., 0.1 mg/kg/day.

-

OVX + Raloxifene (High Dose): e.g., 1.0 mg/kg/day.

3. Surgical Procedure (Ovariectomy):

-

Anesthetize the rats (e.g., using isoflurane or a ketamine/xylazine cocktail).

-

Make a dorsal midline incision to expose the ovaries.

-

Ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries.

-

Suture the muscle and skin layers.

-

Administer post-operative analgesics as required.

-

For the sham group, perform the same procedure without removing the ovaries.

4. Drug Administration:

-

Formulation: Prepare Raloxifene in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Route: Administer daily via oral gavage.

-

Duration: Treat for a period of 4 to 12 weeks.

5. Endpoint Analysis:

-

Bone Mineral Density (BMD): Measure BMD of the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DXA) at the end of the study.

-

Serum Biomarkers: Collect blood samples to measure markers of bone turnover (e.g., P1NP for bone formation and β-CTX for bone resorption).

-

Histomorphometry: Euthanize the animals, collect the tibiae, and process for undecalcified bone histology to assess bone microarchitecture.

-

Uterine Weight: Excise and weigh the uterus to assess the estrogenic/anti-estrogenic effects of the treatment.

The following diagram illustrates the experimental workflow.

References

- 1. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suloxifen (Raloxifene) in Cell Culture Experiments

Note on Terminology: It is highly likely that "Suloxifen" is a typographical error for "Raloxifene," a well-documented selective estrogen receptor modulator (SERM) used extensively in research. This document will henceforth refer to Raloxifene.

These application notes provide a detailed protocol for the dissolution and use of Raloxifene hydrochloride in cell culture experiments, intended for researchers, scientists, and professionals in drug development.

Data Summary

Quantitative data regarding the solubility of Raloxifene hydrochloride in various solvents is crucial for preparing accurate and effective solutions for in vitro studies.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL[1] | ~29.4 mM | Room Temperature | The solvent of choice for preparing concentrated stock solutions.[1] |

| Ethanol | ~0.1 mg/mL[1] | ~0.2 mM | Room Temperature | Limited solubility. |

| Dimethyl Formamide | ~10 mg/mL[1] | ~19.6 mM | Room Temperature | An alternative organic solvent. |

| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[1] | ~0.59 mM | Room Temperature | For preparing working solutions, but storage is not recommended for more than one day. |

| Water | Very low solubility | - | - | Considered sparingly soluble in aqueous buffers. |

Molecular Weight of Raloxifene Hydrochloride: 510.0 g/mol

Experimental Protocols

This section outlines the detailed methodology for preparing Raloxifene hydrochloride solutions for use in cell culture.

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of Raloxifene hydrochloride in DMSO.

Materials:

-

Raloxifene hydrochloride (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Inert gas (e.g., argon or nitrogen), optional

Procedure:

-